Nalpha-Benzyl-Nim-benzyl-L-histidine
Overview
Description
Nalpha-Benzyl-Nim-benzyl-L-histidine is a compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is used for proteomics research applications .
Physical And Chemical Properties Analysis
Physical and chemical properties of a substance can include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample . They also include properties like density, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for Nalpha-Benzyl-Nim-benzyl-L-histidine were not found in the search results.Scientific Research Applications
Protein Purification and Labeling
A significant application of compounds related to Nalpha-Benzyl-Nim-benzyl-L-histidine involves protein purification and labeling. For instance, Nitrilotriacetic acid-modified magnetic nanoparticles have been developed to selectively bind histidine-tagged proteins, serving as an efficient protocol for protein separation. This method demonstrates a useful alternative for transporting and anchoring proteins, highlighting its potential in biotechnological applications (Chenjie Xu et al., 2004). Similarly, dual-mode fluorophore-doped nickel nitrilotriacetic acid-modified silica nanoparticles combine histidine-tagged protein purification with site-specific fluorophore labeling, showcasing a powerful tool for one-step protein purification and labeling (Sung Hoon Kim et al., 2007).
Nanotechnology and Materials Science
In nanotechnology and materials science, the affinity of histidine tags for nickel-nitrilotriacetic acid chelates is exploited to create innovative materials. DNA-templated nickel nanostructures demonstrate the potential for nanowires, templated catalyst lines, and in directed protein localization, offering a straightforward method for fabricating nickel nanomaterials on surfaces (H. A. Becerril et al., 2006). Efficient encapsulation of Fe₃O₄ nanoparticles into genetically engineered hepatitis B core virus-like particles through a specific interaction for potential bioapplications is another example, where histidine tags' affinity for nickel-NTA chelates facilitates the encapsidation of magnetic nanoparticles for imaging and therapeutic delivery applications (Li-hua Shen et al., 2015).
Chemical Synthesis and Catalysis
Chemical synthesis and catalysis also benefit from the properties of compounds like Nalpha-Benzyl-Nim-benzyl-L-histidine. Studies on the synthesis of histidine peptides, for example, use derivatives as materials for synthesizing histidine-containing peptides, examining the reactivity of the tosyl group under various conditions commonly used for peptide syntheses. This research provides insights into enhancing solubility, suppressing racemization during coupling reactions, and the removability of the tosyl group under mild conditions (T. Fujii & S. Sakakibara, 1974).
Future Directions
properties
IUPAC Name |
(2S)-2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLFTWXUDAXJI-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Benzyl-Nim-benzyl-L-histidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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